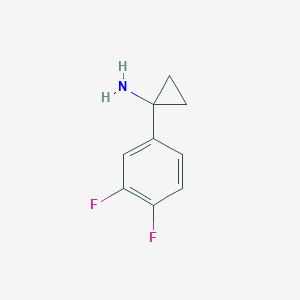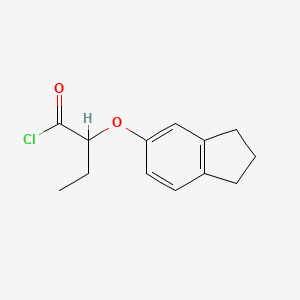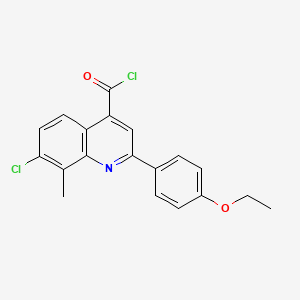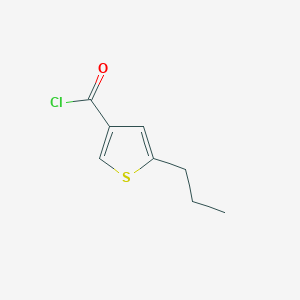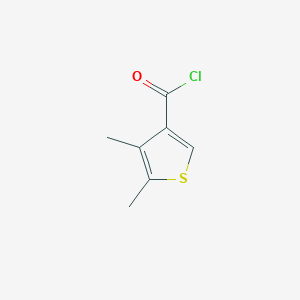
(4-(2-Chlorophenyl)thiazol-2-YL)methanol
説明
“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . This indicates that the compound contains a thiazole ring attached to a 2-chlorophenyl group and a methanol group.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : Novel compounds related to (4-(2-Chlorophenyl)thiazol-2-YL)methanol are synthesized and characterized through various methods such as UV, IR, NMR, and high-resolution mass spectrometry. These methods aid in understanding the structural and spectral properties of the compounds (Shahana & Yardily, 2020).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown moderate antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against fungi such as Candida glabrata and Candida albicans. These findings are significant for the development of new antimicrobial agents (Kubba & Rahim, 2018).
Antiviral Activity
- Potential Against Viruses : Some derivatives of this compound exhibited anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).
Computational and Theoretical Studies
- Density Functional Theory (DFT) Analysis : DFT calculations are employed to understand the molecular structure, bonding features, and reactivity of these compounds. This approach provides insights into the theoretical aspects of these molecules, which is crucial for predicting their behavior in various applications (Shahana & Yardily, 2020).
Antioxidant Activity
- Antioxidant Properties : Some thiazole analogues, including derivatives of this compound, have been studied for their antioxidant activity. These compounds exhibited potent activity and are being considered for further investigation in the field of antioxidants (Reddy et al., 2015).
Anticancer Activity
- Anticancer Potential : The biological applications of certain derivatives have also been explored in the context of anticancer activity, demonstrating the potential use of these compounds in cancer research (Viji et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : Some derivatives have been studied for their corrosion inhibition performances, especially in protecting iron surfaces. This application is particularly relevant in industrial settings where corrosion is a significant issue (Kaya et al., 2016).
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been known to exhibit potential anticancer activity
Mode of Action
Thiazole derivatives have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with potential anticancer activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.
特性
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUFWOIRRSXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676288 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050507-07-7 | |
| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



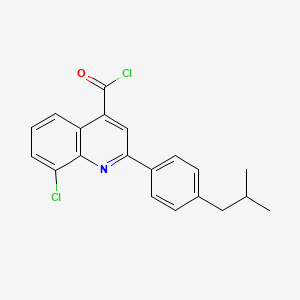
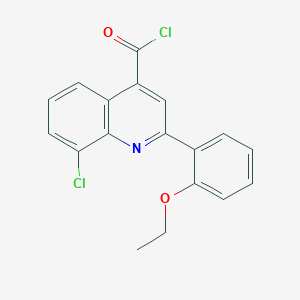
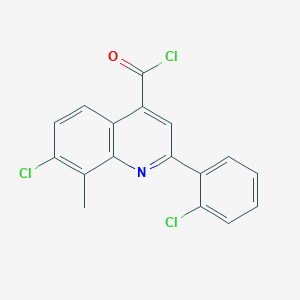
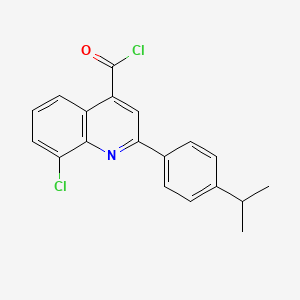

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
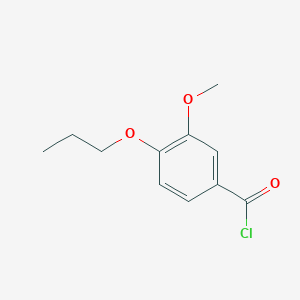
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
